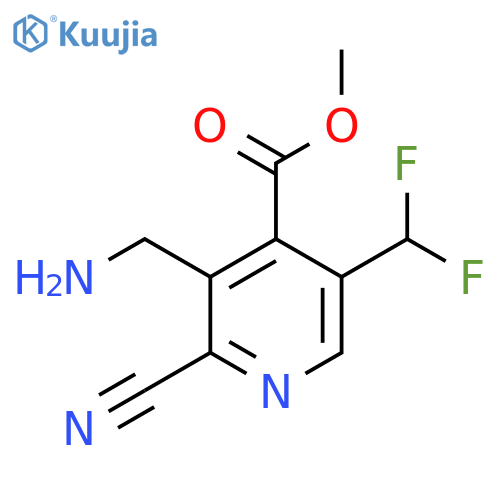Cas no 1806852-05-0 (Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate)

1806852-05-0 structure
商品名:Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate
CAS番号:1806852-05-0
MF:C10H9F2N3O2
メガワット:241.194168806076
CID:4879007
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate
-
- インチ: 1S/C10H9F2N3O2/c1-17-10(16)8-5(2-13)7(3-14)15-4-6(8)9(11)12/h4,9H,2,13H2,1H3
- InChIKey: MTDLZNRSUWYOCN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C#N)C(CN)=C1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 89
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038843-250mg |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate |
1806852-05-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029038843-1g |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate |
1806852-05-0 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
| Alichem | A029038843-500mg |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate |
1806852-05-0 | 95% | 500mg |
$1,668.15 | 2022-03-31 |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
4. Water
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
1806852-05-0 (Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate) 関連製品
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量